Melting Point Depression vs. Alternating Methylphenyl Isomer (CAS 77-63-4) — 72 °C vs. 99 °C
The geminally substituted isomer (CAS 1693-47-6) exhibits a melting point of approximately 72 °C, as reported by multiple supplier specifications and the NIST triple-point measurement of 346.21 K (73.06 °C) [1]. In contrast, the alternating regioisomer 2,4,6,8-tetramethyl-2,4,6,8-tetraphenylcyclotetrasiloxane (CAS 77-63-4) melts at 99 °C . This 27 °C gap is attributed to differences in crystal packing efficiency arising from the geminal versus alternating distribution of bulky phenyl substituents. The target compound's lower melting point enables melt-processing and solvent-free handling at temperatures where the alternating isomer would remain solid.
| Evidence Dimension | Melting point / solid–liquid phase transition temperature |
|---|---|
| Target Compound Data | 72 °C (345 K); NIST triple point 346.21 K |
| Comparator Or Baseline | 2,4,6,8-Tetramethyl-2,4,6,8-tetraphenylcyclotetrasiloxane (CAS 77-63-4): 99 °C |
| Quantified Difference | ΔTm ≈ −27 °C (target lower) |
| Conditions | Ambient pressure; data from chemical databases and NIST TRC compilation |
Why This Matters
A 27 °C lower melting point reduces the energy input required for melt-formulation and broadens the compatibility window with temperature-sensitive co-monomers or additives, directly influencing process economics and formulation design.
- [1] NIST Chemistry WebBook, SRD 69. 2,2,4,4-Tetramethyl-6,6,8,8-tetraphenylcyclotetrasiloxane (CAS 1693-47-6). Ttriple = 346.21 K. https://webbook.nist.gov/cgi/cbook.cgi?ID=C1693476&Mask=4 View Source
